

(R)-(+)-1-Phenylpropylamine: A Technical Safety and Handling Guide for Researchers

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: (R)-(+)-1-Phenylpropylamine

Cat. No.: B123547

[Get Quote](#)

This technical guide provides a comprehensive overview of the safety data and handling precautions for **(R)-(+)-1-Phenylpropylamine** (CAS No: 3082-64-2). The information is intended for researchers, scientists, and professionals in drug development who may handle this compound. This document synthesizes available safety data, outlines relevant experimental safety protocols, and provides visual aids for handling and emergency procedures.

Chemical and Physical Properties

(R)-(+)-1-Phenylpropylamine, also known as (+)-1-Phenylpropylamine or (R)-(+)- α -Ethylbenzylamine, is a chiral amine used in chemical synthesis and metabolic studies.^[1] A summary of its key physical and chemical properties is presented in Table 1.

Table 1: Physical and Chemical Properties of **(R)-(+)-1-Phenylpropylamine**

Property	Value	Source(s)
CAS Number	3082-64-2	[2] [3]
Molecular Formula	C9H13N	[3]
Molecular Weight	135.21 g/mol	[3]
Appearance	Clear, colorless liquid/oil	[1]
Boiling Point	100 °C @ 10 Torr	[1]
Melting Point	-69 °C	[1]
Flash Point	85.1 ± 9.3 °C	[1]
Density	0.9 ± 0.1 g/cm³	[1]
UN Number	2735	[1]

Hazard Identification and Classification

(R)-(+)-1-Phenylpropylamine is classified as a hazardous substance with multiple risk factors. It is corrosive, toxic if swallowed, and harmful in contact with skin.[\[3\]](#)[\[4\]](#)[\[5\]](#) It is also toxic to aquatic life with long-lasting effects.[\[3\]](#) The GHS hazard classifications are summarized in Table 2.

Table 2: GHS Hazard Classification for **(R)-(+)-1-Phenylpropylamine**

Hazard Class	Hazard Category	Hazard Statement	Source(s)
Acute Toxicity, Oral	Category 3	H301: Toxic if swallowed	[3]
Skin Corrosion/Irritation	Category 1B	H314: Causes severe skin burns and eye damage	[3][4]
Serious Eye Damage/Eye Irritation	Category 1	H318: Causes serious eye damage	[3]
Hazardous to the Aquatic Environment, Long-Term Hazard	Category 2	H411: Toxic to aquatic life with long lasting effects	[3]
Combustible Liquid	Category 4	H227: Combustible liquid	[4]
Acute Toxicity, Dermal	Category 4	H312: Harmful in contact with skin	[5]

Toxicological Data

The available toxicological data for 1-phenylpropylamine indicates significant acute toxicity. The lowest published lethal dose (LD₅₀) in guinea pigs via the oral route is 300 mg/kg.[6]

Table 3: Acute Toxicity Data for 1-Phenylpropylamine

Test Type	Route of Exposure	Species	Dose/Duration	Toxic Effects	Reference
LD ₅₀	Oral	Guinea pig	300 mg/kg	Behavioral - tremor, convulsions, excitement	[6]

Handling and Storage Precautions

Safe handling and storage of **(R)-(+)-1-Phenylpropylamine** are crucial to minimize exposure and risk.

Personal Protective Equipment (PPE)

Appropriate PPE must be worn when handling this substance. This includes chemical-resistant gloves, safety goggles, a face shield, and protective clothing.^[7] A NIOSH/MSHA or European Standard EN 149 approved respirator should be used if exposure limits are exceeded or if irritation is experienced.^[2] The following diagram outlines the recommended PPE selection process.

Figure 1: PPE Selection Workflow

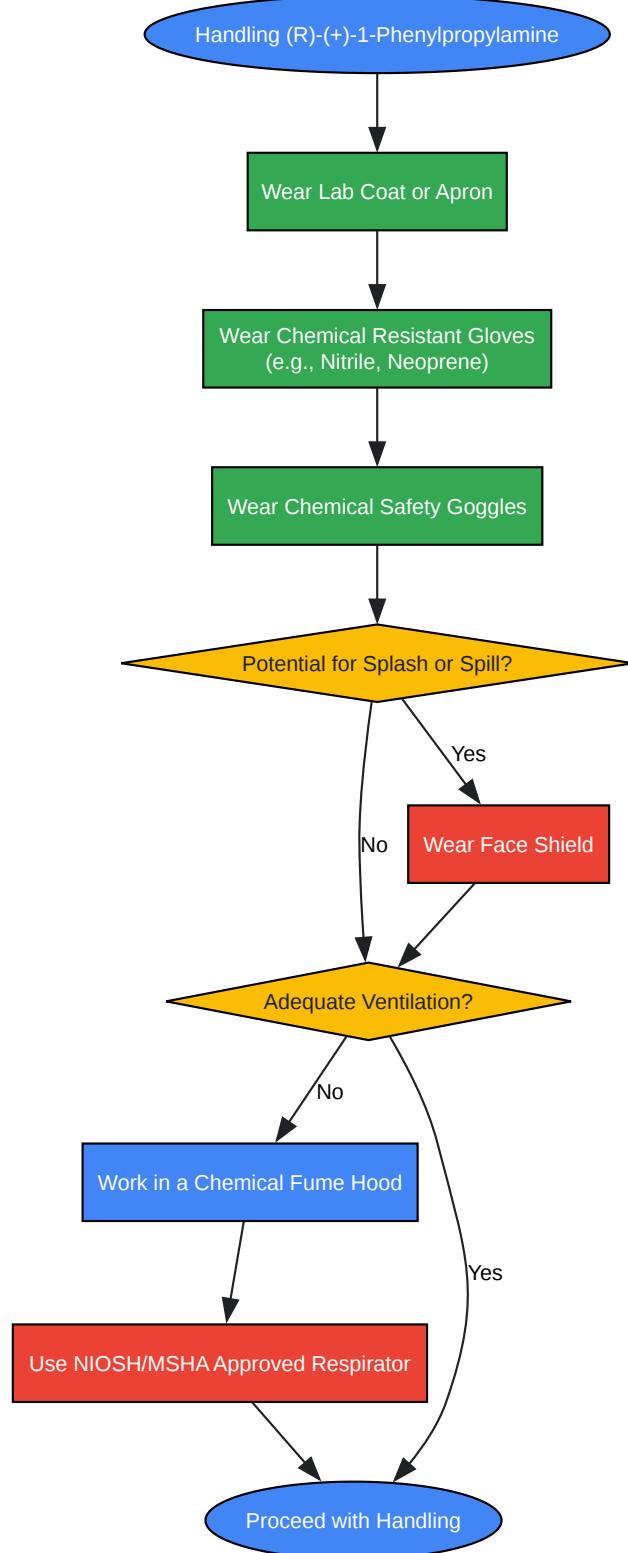

[Click to download full resolution via product page](#)

Figure 1: PPE Selection Workflow

Storage Requirements

Store in a cool, dry, and well-ventilated area designated for corrosive materials.[\[2\]](#) Keep containers tightly closed and away from heat, sparks, and open flames.[\[2\]](#) This substance is incompatible with acids, strong oxidizing agents, acid chlorides, and carbon dioxide.[\[8\]](#)

Emergency Procedures

Immediate and appropriate action is critical in the event of an emergency involving **(R)-(+)-1-Phenylpropylamine**.

First-Aid Measures

- Inhalation: Move the victim to fresh air and keep at rest in a position comfortable for breathing. If not breathing, give artificial respiration. Immediate medical attention is required.[\[2\]](#)
- Skin Contact: Immediately take off all contaminated clothing. Rinse skin with plenty of water for at least 15 minutes. Call a physician immediately.[\[2\]](#)[\[4\]](#)
- Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediate medical attention is required.[\[2\]](#)[\[4\]](#)
- Ingestion: Rinse mouth. Do NOT induce vomiting. Call a physician or poison control center immediately.[\[2\]](#)[\[4\]](#)

Spill and Leak Procedures

In case of a spill, ensure adequate ventilation and remove all sources of ignition.[\[2\]](#) Evacuate personnel to a safe area.[\[2\]](#) The following diagram illustrates a general workflow for handling a chemical spill of this nature.

Figure 2: Chemical Spill Response Workflow

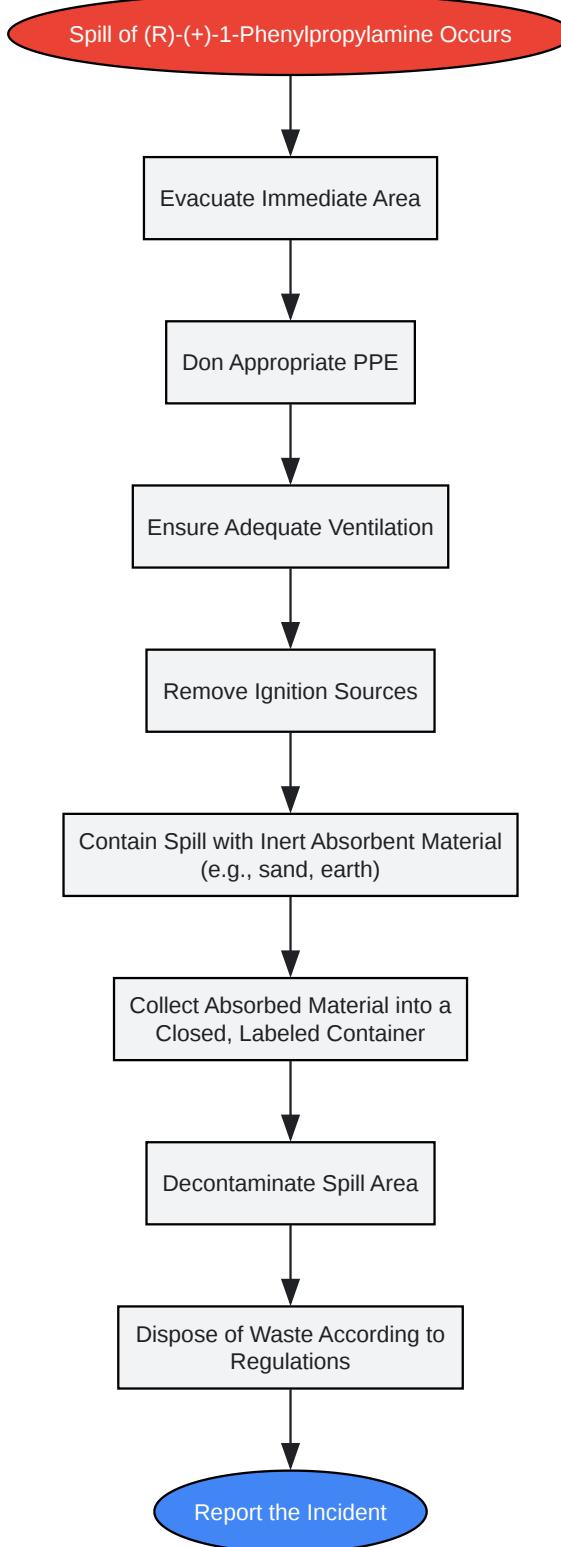

[Click to download full resolution via product page](#)

Figure 2: Chemical Spill Response Workflow

Experimental Protocols for Safety Assessment

Standardized experimental protocols, such as those from the Organisation for Economic Co-operation and Development (OECD), are used to assess the safety of chemical substances. Specific experimental data for **(R)-(+)-1-Phenylpropylamine** is not publicly available; however, the following sections describe the general methodologies that would be employed.

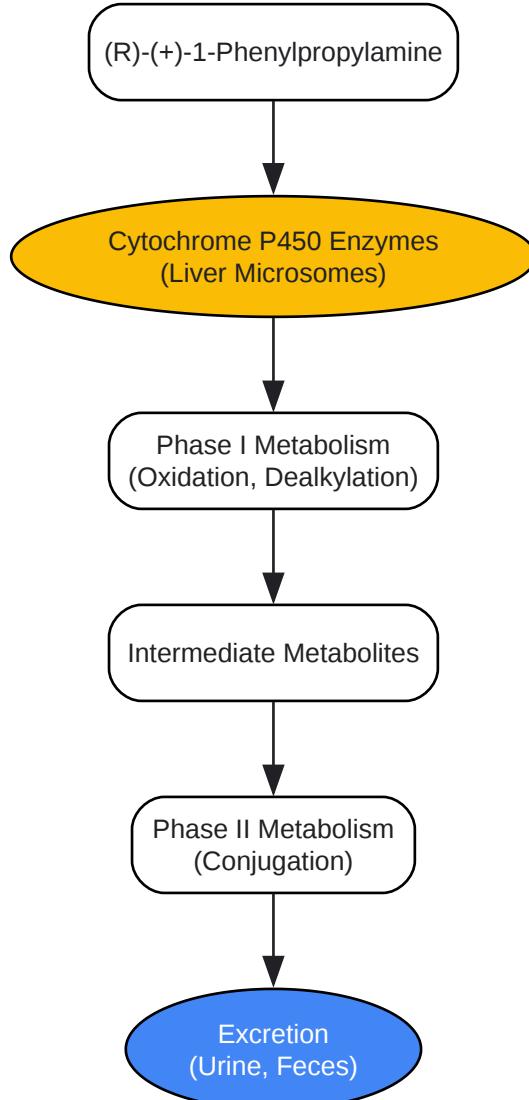
Acute Oral Toxicity (Based on OECD Guideline 423)

This method aims to determine the acute oral toxicity of a substance.

- **Animals:** Typically, rodents (e.g., rats) of a single sex (usually females) are used. Animals are fasted prior to dosing.
- **Dosing:** The substance is administered orally by gavage in a stepwise procedure. The starting dose is selected from fixed levels (5, 50, 300, or 2000 mg/kg body weight).
- **Procedure:** Three animals are used per step. Depending on the mortality or moribund status of the animals, the dose for the next step is adjusted up or down.
- **Observation:** Animals are observed for at least 14 days for signs of toxicity and mortality.
- **Endpoint:** The test allows for the classification of the substance into a GHS hazard category based on the observed toxicity.

In Vitro Skin Corrosion: Reconstructed Human Epidermis (RhE) Test (Based on OECD Guideline 431)

This in vitro method assesses the skin corrosion potential of a substance.


- **Test System:** A commercially available Reconstructed Human Epidermis (RhE) model is used.
- **Procedure:** The test chemical is applied topically to the surface of the skin tissue for defined exposure times (e.g., 3 minutes and 1 hour).
- **Viability Assessment:** After exposure, the tissue is rinsed, and cell viability is measured using a quantitative assay (e.g., MTT assay).

- Classification: The substance is classified as corrosive if the cell viability falls below a certain threshold (e.g., <50% after 3 minutes or <15% after 1 hour).

Potential Metabolic Pathways

(R)-(+)-1-Phenylpropylamine is a phenylalkylamine derivative and is expected to be metabolized by the cytochrome P450 (CYP) enzyme system in the liver.^[1] While specific metabolic pathways for this compound are not well-documented, a general understanding of amine metabolism by CYPs can be inferred. The following diagram illustrates a conceptual metabolic pathway.

Figure 3: Conceptual Metabolic Pathway

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. researchgate.net [researchgate.net]
- 2. Synthesis and in vitro toxicity of 4-MTA, its characteristic clandestine synthesis byproducts and related sulfur substituted alpha-alkylthioamphetamines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 6. d-Amphetamine-induced cytotoxicity and oxidative stress in isolated rat hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. (R)-1-Phenylpropylamine | C9H13N | CID 5324978 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. episkin.com [episkin.com]
- To cite this document: BenchChem. [(R)-(+)-1-Phenylpropylamine: A Technical Safety and Handling Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b123547#r-1-phenylpropylamine-safety-data-sheet-and-handling-precautions>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com